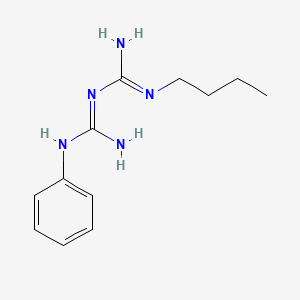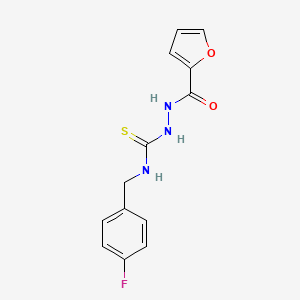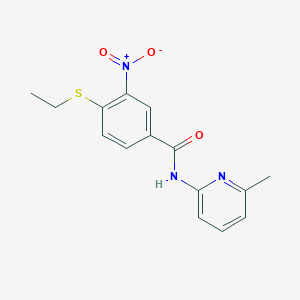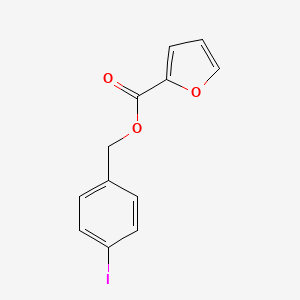
N-butyl-N'-phenylimidodicarbonimidic diamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-N'-phenylimidodicarbonimidic diamide, commonly known as BAPTA, is a chemical compound that is widely used in scientific research. It belongs to a class of compounds known as chelators, which are molecules that can bind to metal ions and remove them from solution. BAPTA is particularly useful because it has a high affinity for calcium ions, which are important signaling molecules in cells.
科学的研究の応用
BAPTA has a wide range of applications in scientific research. It is commonly used to study calcium signaling in cells, as it can selectively chelate calcium ions and prevent them from activating downstream signaling pathways. BAPTA has also been used to study the role of calcium in various physiological processes, such as muscle contraction, neurotransmitter release, and gene expression. Additionally, BAPTA has been used to study the effects of calcium on cell proliferation, apoptosis, and differentiation.
作用機序
BAPTA works by binding to calcium ions and forming a stable complex that prevents them from interacting with downstream signaling molecules. This can lead to a variety of effects depending on the specific signaling pathway involved. For example, BAPTA can inhibit muscle contraction by preventing calcium ions from binding to the contractile machinery. Similarly, BAPTA can block neurotransmitter release by preventing calcium-dependent vesicle fusion.
Biochemical and Physiological Effects:
BAPTA has a number of biochemical and physiological effects that are dependent on the specific cell type and signaling pathway involved. In general, BAPTA can inhibit calcium-dependent processes such as muscle contraction, neurotransmitter release, and gene expression. BAPTA can also induce cell death in certain circumstances by disrupting calcium-dependent survival pathways. However, it is important to note that these effects are highly dependent on the concentration and duration of BAPTA exposure, as well as the specific cell type and experimental conditions.
実験室実験の利点と制限
BAPTA has several advantages for lab experiments. It is a highly selective chelator that can be used to study the role of calcium in specific signaling pathways. It is also relatively easy to use and can be applied to cells or tissues in a variety of ways, such as through microinjection or electroporation. However, there are also limitations to using BAPTA in lab experiments. For example, BAPTA can be toxic to cells at high concentrations, and it can also affect other metal ions besides calcium if used at high concentrations or for prolonged periods of time.
将来の方向性
There are several future directions for research involving BAPTA. One area of interest is the development of new chelators with improved selectivity and sensitivity for calcium ions. Another area of interest is the use of BAPTA in combination with other drugs or treatments to enhance its therapeutic potential. Additionally, there is ongoing research into the role of calcium signaling in various disease states, such as cancer and neurodegenerative disorders, which could lead to new applications for BAPTA in the future.
合成法
BAPTA can be synthesized using a variety of methods, but the most common one involves the reaction of two molecules of iminodiacetic acid with one molecule of butylamine and one molecule of phenylisocyanate. The reaction is typically carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide, and the resulting product is purified using chromatography.
特性
IUPAC Name |
(1E)-1-[amino(anilino)methylidene]-2-butylguanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5/c1-2-3-9-15-11(13)17-12(14)16-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H5,13,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTHUSYYYNKQQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN=C(N)N=C(N)NC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN=C(N)/N=C(\N)/NC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Butyl-N'-phenylimidodicarbonimidic diamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-amino-4-phenyl-2,3-dihydro-1H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7(8H)-one](/img/structure/B5780869.png)
![2-[(2-tert-butylphenoxy)methyl]-1-methyl-1H-benzimidazole](/img/structure/B5780870.png)
![methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoate](/img/structure/B5780879.png)
![3-{[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]methyl}benzonitrile](/img/structure/B5780885.png)
![2-{[5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5780905.png)
![3-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B5780921.png)
![2-amino-4-(2,4-dimethylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5780925.png)
![2,5,6-trimethyl-3-[(2-methylbenzylidene)amino]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5780928.png)


![4-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5780941.png)
![N-(3-bromophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5780954.png)

![allyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B5780967.png)